molecular formula C11H14N2O B2455218 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine CAS No. 2199275-50-6

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine

Cat. No.: B2455218
CAS No.: 2199275-50-6
M. Wt: 190.246
InChI Key: KCCSGRYPHFPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a synthetic pyridazine derivative intended for research applications. The core pyridazine structure is a prevalent pharmacophore in medicinal chemistry, often investigated for its potential to interact with biological targets. Research into similar heterocyclic compounds has shown their relevance as modulators of various biological pathways, including cytokine signaling and inflammatory processes . The specific cyclopentenylmethoxy substituent may influence the compound's physicochemical properties and binding affinity, making it a molecule of interest for hit-to-lead optimization campaigns. Potential research applications for this compound include, but are not limited to, in vitro screening against specific protein targets, investigation of its anti-inflammatory properties, and serving as a synthetic intermediate for further chemical elaboration. This product is intended for use by qualified researchers in a controlled laboratory setting. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSGRYPHFPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine involves several steps. One common synthetic route includes the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyridazine under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exhibit significant anticancer properties. For instance, derivatives of pyridazine have been studied for their ability to inhibit the KRAS G12C mutation, a common driver in non-small cell lung cancer. The compound has shown promise in targeting this mutation, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study highlighted the effectiveness of pyridazine derivatives against resistant bacterial strains, indicating that modifications to the pyridazine structure can enhance its bioactivity against Gram-positive and Gram-negative bacteria .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Pyridazine derivatives have been reported to exhibit significant activity against phytopathogenic microorganisms, making them candidates for developing new agricultural fungicides and insecticides. This application is crucial for sustainable agriculture, as it could lead to the development of less toxic alternatives to current pesticides .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including cyclization and substitution reactions. The specific methods used can vary based on the desired purity and yield of the final product.

Characterization Methods

Characterization of the synthesized compound is essential for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to validate the chemical identity and assess the quality of the compound produced.

Case Studies

StudyFocusFindings
Study on KRAS InhibitorsCancer therapyDemonstrated efficacy in inhibiting KRAS G12C mutation with low toxicity .
Antimicrobial TestingBacterial resistanceShowed enhanced activity against resistant strains when combined with other agents .
Pesticidal EfficacyAgricultural useEffective against key plant pathogens, suggesting potential for commercial pesticide development .

Mechanism of Action

The mechanism by which 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.

Comparison with Similar Compounds

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine can be compared with other similar compounds, such as:

  • 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
  • 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one These compounds share structural similarities but differ in their specific functional groups and potential applications.

Biological Activity

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Research into its biological activity is ongoing, focusing on its interactions with various biological targets and its possible implications in treating diseases.

The compound features a unique structure that may confer distinct biological activities compared to other pyridazine derivatives. Its molecular formula and structure can be summarized as follows:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O
  • Structural Characteristics : Contains a pyridazine ring, a cyclopentene moiety, and a methoxy group, which may influence its reactivity and binding properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It has the potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects.
  • Signal Transduction Modulation : By affecting signaling pathways, the compound could alter cellular responses, contributing to its biological effects .

Biological Activity

Research has indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this pyridazine derivative can inhibit cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The cytotoxicity is often measured using assays such as MTT, which assesses cell viability based on metabolic activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50_{50} (µM)Notes
Compound AA5491.06 ± 0.16Significant cytotoxicity
Compound BMCF-71.23 ± 0.18Moderate cytotoxicity
Compound CHeLa2.73 ± 0.33Induces late apoptosis
3-CyclopenteneLO2NDNot detected

Case Studies

Several studies have explored the efficacy of pyridazine derivatives, including those structurally related to this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines. The results indicated that some derivatives showed IC50_{50} values lower than 10 µM, suggesting strong potential for development as anticancer agents.
  • Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents against malignancies .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
  • Therapeutic Applications : Further studies are needed to assess the compound's efficacy in vivo and its potential for clinical applications in treating various cancers and other diseases.
  • Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects will be crucial for developing targeted therapies.

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